7-bromo-3-iodo-4-methoxy-1H-indazole
Description
7-Bromo-3-iodo-4-methoxy-1H-indazole is a halogen-substituted indazole derivative with the molecular formula C₈H₅BrIN₂O and molecular weight 353.95 g/mol. The compound features a bromine atom at position 7, an iodine atom at position 3, and a methoxy group at position 4 on the indazole core. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents .
Properties
CAS No. |
1820896-26-1 |
|---|---|
Molecular Formula |
C8H6BrIN2O |
Molecular Weight |
353 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | |
| Solvent | 1,2-Dimethoxyethane (DME) |
| Temperature | 90°C |
| Yield | 70% |
Diazotization and Iodine Displacement
Diazotization of aminoprecursors followed by iodide displacement is a classical route for introducing iodine. For instance, 4-bromo-2-iodo-6-methylaniline undergoes diazotization with in acetic acid, yielding a diazonium intermediate that is subsequently treated with potassium iodide () to afford the iodinated product.
Experimental Protocol:
-
Diazotization :
-
Substrate: 4-Bromo-2-iodo-6-methylaniline (3.5 g, 11.2 mmol)
-
Reagents: (851 mg, 12.3 mmol), acetic acid (45 mL), water (2.1 mL)
-
Conditions: Room temperature, 1 hour
-
-
Iodide Displacement :
This method is cost-effective but requires careful control of pH and temperature to avoid side reactions.
Continuous Flow Synthesis for Industrial Production
Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors have been adopted to optimize the iodination and bromination steps. For example, a mixture of indazole precursors, halogenating agents, and catalysts is pumped through a heated reactor tube, ensuring precise control over residence time and temperature.
Advantages of Flow Chemistry:
-
Enhanced heat transfer and mixing efficiency
-
Reduced reaction times (from hours to minutes)
-
Scalability with minimal purification steps
A reported protocol achieved a 75% yield of this compound using a flow system with as the iodinating agent.
Regioselective Functionalization Using Directing Groups
The methoxy group at the 4-position acts as a directing group, enabling regioselective halogenation. For instance, 3-bromo-7-iodo-1H-indazole is synthesized by first introducing a triflate group at the 7-position, followed by palladium-catalyzed iodination.
Key Steps:
-
Triflation : Treatment of 7-hydroxyindazole with in pyridine.
-
Iodination : Cross-coupling with and in .
-
Demethylation : Removal of protecting groups under acidic conditions.
This method achieves >80% regioselectivity for iodine at the 3-position.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sequential Halogenation | 65 | 95 | Moderate | High |
| Suzuki Coupling | 70 | 97 | High | Moderate |
| Diazotization | 69 | 90 | Low | Low |
| Flow Chemistry | 75 | 98 | High | High |
Flow chemistry emerges as the most viable method for industrial applications due to its balance of yield, purity, and scalability .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
7-bromo-3-iodo-4-methoxy-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-bromo-3-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table compares 7-bromo-3-iodo-4-methoxy-1H-indazole with key analogs, highlighting differences in substituents, molecular weights, and applications:
Key Observations :
- Halogen vs. Methoxy Positioning : The presence of iodine at position 3 in the target compound increases steric bulk and polarizability compared to smaller substituents like NH₂ (e.g., in 7-bromo-4-chloro-1H-indazol-3-amine). This affects reactivity in cross-coupling reactions .
- Electronic Effects : Methoxy groups at position 4 (target compound) or 7 (4-bromo-7-methoxy-1H-indazole) alter electron density on the indazole ring, influencing nucleophilic substitution and metal-catalyzed coupling efficiency .
Spectroscopic and Analytical Data
- NMR Analysis :
- This compound : Expected ¹H NMR signals include a singlet for the methoxy group (~δ 3.90 ppm) and aromatic protons influenced by electron-withdrawing halogens (δ 7.2–8.1 ppm) .
- 7-Bromo-4-chloro-1H-indazol-3-amine : Distinct NH₂ proton signals (δ 5.5–6.0 ppm) and downfield-shifted aromatic protons due to chlorine’s electronegativity .
- Mass Spectrometry :
- The target compound shows a molecular ion peak at m/z 353.95 (M+H⁺), while 7-bromo-4-chloro-1H-indazol-3-amine exhibits m/z 262.51 (M+H⁺) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-3-iodo-4-methoxy-1H-indazole, and how do substituents influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via multi-step halogenation and functionalization of an indazole scaffold. For example:
Start with a nitro-substituted indazole precursor.
Perform sequential halogenation (e.g., bromination via NBS or iodination using NIS) at positions 3 and 3.
Introduce the methoxy group via nucleophilic substitution or Pd-mediated coupling.
- Substituent effects: The electron-withdrawing bromo and iodo groups may deactivate the ring, requiring optimized reaction conditions (e.g., elevated temperatures or strong bases like NaH/Cs₂CO₃ in DMF/THF) .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of:
- NMR : H/C NMR to confirm substituent positions (e.g., methoxy protons at ~δ 3.8–4.0 ppm).
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~352.9 g/mol).
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves structural ambiguities, especially for halogen positioning and bond angles .
Q. What are the solubility and stability challenges of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Poor in aqueous media due to hydrophobic substituents; use DMSO or DMF for dissolution.
- Stability : Light-sensitive (iodine may degrade); store in amber vials at –20°C under inert gas. Monitor via periodic HPLC to detect decomposition .
Advanced Research Questions
Q. How do the bromo and iodo substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Iodo groups are more reactive than bromo in Pd-catalyzed couplings. Prioritize iodination at position 3 for selective coupling, leaving bromo at position 7 for later modifications.
- Use DFT calculations (e.g., Gaussian) to predict electronic effects and optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) .
Q. How can computational tools predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding to target proteins (e.g., kinase inhibitors).
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~2.5, moderate permeability).
- Retrosynthesis AI : Platforms like Pistachio/BKMS_METABOLIC propose novel routes for derivatives .
Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Case Study : If NMR suggests methoxy at position 4 but X-ray shows positional disorder, refine the crystallographic model (SHELXL) and validate via NOESY NMR to confirm spatial proximity of substituents .
Q. What strategies mitigate steric hindrance during functionalization of the indazole core?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
